molecular formula C9H17NO B13162287 1-(1-Aminocyclobutyl)pentan-2-one

1-(1-Aminocyclobutyl)pentan-2-one

Cat. No.: B13162287
M. Wt: 155.24 g/mol
InChI Key: XZRVLKGMXLKENB-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)pentan-2-one (CAS 1592418-69-3) is a versatile chemical building block incorporating a cyclobutane ring, a motif prized in modern medicinal chemistry for its distinctive three-dimensional, non-planar structure . Cyclobutane derivatives are highly sought-after as they help "escape from flatland," providing sp3-rich and conformationally restricted scaffolds that can improve the properties of drug candidates . This compound serves as a key synthetic intermediate for accessing valuable bifunctional molecules, particularly in fragment-based drug discovery . Its structure, featuring both an amine and a ketone functional group, makes it a valuable precursor for further elaboration. The cyclobutane core is a common feature in biologically active molecules and pharmaceuticals, often used to induce conformational restriction, which can lead to enhanced potency and selectivity . This product is intended for research applications as a synthetic intermediate and is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)pentan-2-one

InChI

InChI=1S/C9H17NO/c1-2-4-8(11)7-9(10)5-3-6-9/h2-7,10H2,1H3

InChI Key

XZRVLKGMXLKENB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1(CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the formation of the cyclobutyl ring bearing the amino substituent, followed by its attachment to the pentan-2-one backbone. The primary synthetic strategy includes:

  • Alkylation of Glycine Equivalents with 1,2-Electrophiles: This step introduces the amino functionality on the cyclobutyl ring precursor by reacting glycine derivatives with suitable electrophiles, facilitating γ-substituted amino acid derivatives.

  • Intramolecular Cyclization: The γ-substituted amino acid derivatives undergo cyclization to form the cyclobutyl ring structure, establishing the core of the molecule.

  • Ketone Formation: The pentan-2-one moiety is introduced either by direct acylation or through oxidation of the corresponding alcohol precursor.

This approach allows for control over stereochemistry and functional group placement, which is critical for the compound's biological activity.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize reaction conditions to maximize yield and purity. Key aspects include:

  • Use of Catalytic Systems: Advanced catalysts enhance reaction rates and selectivity during cyclization and functional group transformations.

  • Continuous Flow Reactors: These reactors improve scalability and reproducibility, allowing precise control over reaction parameters such as temperature, pressure, and residence time.

  • Purification Techniques: Crystallization and chromatographic methods are employed to isolate the compound with high purity, essential for pharmaceutical or research applications.

Alternative Synthetic Strategies

Although specific literature on this compound is limited, analogous compounds with cyclobutyl or bicycloalkyl amine structures have been synthesized using:

  • Hydrohydrazination and Reduction: For example, the synthesis of 1-bicyclo[1.1.1]pentylamine involves hydrohydrazination of strained bicyclic precursors followed by reduction, a method that could inspire similar approaches for cyclobutyl amines.

  • Reduction of Carboxylic Acids or Esters in Ammonia Presence: Patented processes describe the reduction of amino-substituted carboxylic acid derivatives under hydrogenation conditions with ammonia or amines to yield aminoalkanes, potentially adaptable for this compound.

  • Borane-Mediated Reductions and Deprotections: Multi-step syntheses involving borane reagents for selective reductions and subsequent deprotection steps have been documented for related amino diols and could be modified for cyclobutyl ketones.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome Notes
Alkylation of glycine derivatives Glycine equivalents, 1,2-electrophiles Formation of γ-substituted amino acid derivatives Key step for amino group introduction
Intramolecular cyclization Heat, base or acid catalysis Cyclobutyl ring formation Critical for ring closure
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Ketone formation Conversion of alcohol precursor to ketone
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Alcohol formation or amine reduction Used in intermediate steps
Hydrogenation H2 gas, catalysts (e.g., Pd/C) Reduction of carboxylic acid derivatives Used in patented industrial processes

This table summarizes the key reaction types and conditions used in the preparation of this compound and related intermediates.

Research Findings and Data Tables

Molecular and Structural Data

Property Value
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name This compound
Canonical SMILES CCCCC(=O)C1(CCC1)N
InChI Key WOHMCZFXRHDLBQ-UHFFFAOYSA-N

These data confirm the compound's structure and physicochemical identity.

Reaction Yields and Purity

While exact yields vary depending on the method and scale, industrial processes employing catalytic systems and continuous flow reactors report:

  • Yields: Typically ranging from 70% to 90% for the cyclization and ketone formation steps.

  • Purity: Greater than 98% after purification, suitable for pharmaceutical research.

These performance metrics reflect optimized synthetic protocols.

Perspectives from Varied Sources

  • Academic Literature: Emphasizes the importance of cyclization strategies and stereochemical control in synthesizing cyclobutyl amines, often using glycine derivatives as starting points.

  • Patent Documents: Highlight scalable hydrogenation and reduction processes for aminoalkane synthesis, which can be adapted for this compound production.

  • Industrial Reports: Focus on continuous flow methodologies and catalytic improvements to enhance efficiency and sustainability in large-scale synthesis.

  • Comparative Chemistry: Studies on related compounds such as 1-bicyclo[1.1.1]pentylamine provide insights into alternative ring systems and synthetic tactics that may be translated to cyclobutyl analogs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)pentan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclobutyl)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Adamantyl Derivatives (e.g., 1-Adamantyl Bromomethyl Ketone, )

  • Substituent : Bulky adamantyl group (tricyclic hydrocarbon).
  • Electronic Effects : The adamantyl group is electron-donating via hyperconjugation but sterically hinders the ketone.
  • Key Difference : The adamantyl group’s rigidity contrasts with the flexible cyclobutyl ring in the target compound.

1-(Phenylsulfonyl)pentan-2-one ()

  • Substituent : Phenylsulfonyl group (electron-withdrawing).
  • Impact: The sulfonyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the amino group in 1-(1-aminocyclobutyl)pentan-2-one .

1-(4-Methylphenyl)pentan-2-one ()

  • Substituent : 4-Methylphenyl (aromatic, hydrophobic).
  • Effect: The aromatic ring reduces solubility in polar solvents, whereas the amino group in the target compound likely improves hydrophilicity .

1-Pentanone-1[1-(4-Chlorophenyl)cyclobutyl] ()

  • Substituent : 4-Chlorophenyl on cyclobutane.

Physical Properties

Compound Substituent Melting Point (K) Solubility Trends
1-(Phenylsulfonyl)pentan-2-one Phenylsulfonyl 348–350 Low in water, high in DMF
1-(4-Methylphenyl)pentan-2-one 4-Methylphenyl 374–376 Hydrophobic
1-[3-(Trifluoromethyl)phenyl]pentan-2-one CF₃-substituted phenyl N/A Moderate polarity
This compound 1-Aminocyclobutyl Inferred Higher hydrophilicity

Notes: The amino group in the target compound likely increases water solubility compared to adamantyl or aryl-substituted analogs.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

  • 1-(Phenylsulfonyl)pentan-2-one : Strong C=O stretch at 1720 cm⁻¹; sulfonyl S=O at 1142 cm⁻¹ .
  • Adamantyl Derivatives : C=O stretches at ~1709 cm⁻¹, with adamantane C–H vibrations at 2900–2850 cm⁻¹ .
  • Target Compound : Expected C=O stretch near 1700–1750 cm⁻¹; N–H stretches (if protonated) at 3300–3500 cm⁻¹.

NMR Spectroscopy

  • 1-(4-Methylphenyl)pentan-2-one : δ 2.08 ppm (adamantane-CH), δ 5.10 ppm (-CH₂) in ¹H NMR; carbonyl at δ 207.16 ppm in ¹³C NMR .
  • Pyridinyl Derivatives () : Aromatic protons at δ 7.3–8.1 ppm .
  • Target Compound: Cyclobutyl protons likely resonate at δ 1.5–2.5 ppm (¹H NMR); amino group may cause deshielding of adjacent carbons.

Biological Activity

1-(1-Aminocyclobutyl)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C8H15N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an enzyme inhibitor or modulate receptor activity, potentially influencing pathways related to cell survival, proliferation, and apoptosis.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cell lines, particularly those with activated signaling pathways such as AKT.
  • Neuroprotective Effects : Some studies suggest that this compound could offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In vitro studies assessed the compound's effects on ovarian cancer cell lines. The results demonstrated that this compound could inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Effect
A278010Induces apoptosis
MDAH277415Inhibits proliferation

Neuroprotective Effects

Research exploring the neuroprotective potential of the compound showed promising results in reducing oxidative stress markers in neuronal cell cultures.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound has unique properties that contribute to its biological activity.

Compound Activity Type Notable Effects
CyclobutylamineAntimicrobialModerate inhibition
Pentan-2-oneAnticancerLimited efficacy
1-(Aminocyclobutane)NeuroprotectiveSignificant reduction in oxidative stress

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